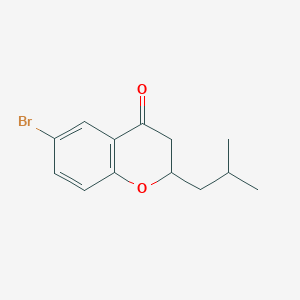![molecular formula C12H12N2O2 B8640497 1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone](/img/structure/B8640497.png)
1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone is a heterocyclic compound that features an imidazole ring substituted with an acetyl group and a hydroxyphenylmethyl group. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an acetyl-substituted imidazole precursor with a hydroxyphenylmethyl halide in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for large-scale production. Techniques such as crystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-acetyl-2-(4-oxophenylmethyl)imidazole.
Reduction: Formation of 4-(1-hydroxyethyl)-2-(4-hydroxyphenylmethyl)imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The hydroxyphenylmethyl group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-Phenylimidazole: Lacks the acetyl and hydroxyphenylmethyl groups, resulting in different chemical properties and applications.
4-Methylimidazole: Contains a methyl group instead of the acetyl and hydroxyphenylmethyl groups, leading to variations in reactivity and biological activity.
Uniqueness: 1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone is unique due to the presence of both the acetyl and hydroxyphenylmethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-[2-[(4-hydroxyphenyl)methyl]-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)11-7-13-12(14-11)6-9-2-4-10(16)5-3-9/h2-5,7,16H,6H2,1H3,(H,13,14) |
Clave InChI |
MVSUHSOFVNVOQO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(N1)CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(Dibenzylamino)oxy]propanoic acid](/img/structure/B8640500.png)




